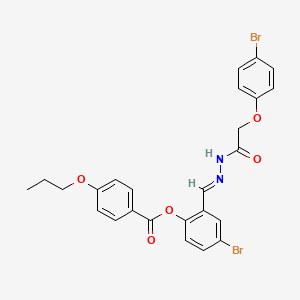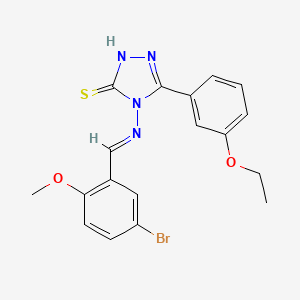
4-Bromo-2-(2-((4-bromophenoxy)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-(2-((4-bromophenoxy)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate is a complex organic compound with the molecular formula C29H31BrN2O6
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(2-((4-bromophenoxy)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate typically involves multiple steps:
Formation of the Intermediate: The initial step involves the reaction of 4-bromophenol with bromoacetyl bromide in the presence of a base such as pyridine to form 4-bromophenoxyacetyl bromide.
Hydrazone Formation: The intermediate is then reacted with hydrazine hydrate to form the carbohydrazonoyl derivative.
Coupling Reaction: The final step involves coupling the carbohydrazonoyl intermediate with 4-bromo-2-hydroxybenzoic acid in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry techniques, and rigorous purification processes such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atoms in the compound can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Oxidation and Reduction: The phenolic and hydrazone groups can participate in oxidation and reduction reactions, respectively.
Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in aprotic solvents like DMF (dimethylformamide).
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced forms of the hydrazone or phenolic groups.
Hydrolysis: 4-bromo-2-hydroxybenzoic acid and 4-propoxyphenol.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways. The brominated phenyl groups can interact with biological macromolecules, providing insights into their function and structure.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the areas of cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require brominated aromatic compounds for enhanced performance.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(2-((4-bromophenoxy)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate involves its interaction with molecular targets such as enzymes or receptors. The brominated phenyl groups can form halogen bonds with amino acid residues in proteins, affecting their activity. The hydrazone moiety can participate in redox reactions, altering the redox state of the target molecules and influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-(2-((4-bromophenoxy)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
- 4-Bromo-2-(2-((4-chlorophenoxy)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate
- 4-Bromo-2-(2-((4-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate
Uniqueness
Compared to similar compounds, 4-Bromo-2-(2-((4-bromophenoxy)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate is unique due to the presence of both brominated phenyl groups and a propoxybenzoate moiety. This combination of functional groups provides distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
765288-96-8 |
|---|---|
Molecular Formula |
C25H22Br2N2O5 |
Molecular Weight |
590.3 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[[2-(4-bromophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate |
InChI |
InChI=1S/C25H22Br2N2O5/c1-2-13-32-21-8-3-17(4-9-21)25(31)34-23-12-7-20(27)14-18(23)15-28-29-24(30)16-33-22-10-5-19(26)6-11-22/h3-12,14-15H,2,13,16H2,1H3,(H,29,30)/b28-15+ |
InChI Key |
VXZPPXQVMCQKIM-RWPZCVJISA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)COC3=CC=C(C=C3)Br |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)COC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2,4-dichlorobenzyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12016679.png)
![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-3-bromobenzohydrazide](/img/structure/B12016683.png)
![[1-[(E)-[[2-(tetradecanoylamino)acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate](/img/structure/B12016686.png)

![[4-bromo-2-[(E)-[[2-[(4-methoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate](/img/structure/B12016694.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide](/img/structure/B12016701.png)

![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12016718.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dimethoxyphenyl)ethanone](/img/structure/B12016723.png)
![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B12016732.png)
![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12016743.png)
![4-(4-Methylphenyl)-3-[(2-methylphenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole](/img/structure/B12016750.png)
![4-bromo-2-{(E)-[(1-naphthylacetyl)hydrazono]methyl}phenyl 2-chlorobenzoate](/img/structure/B12016773.png)
![Methyl 4-[(E)-(2-(4-butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]benzoate](/img/structure/B12016778.png)
